N-Desmethyl Terbinafine-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

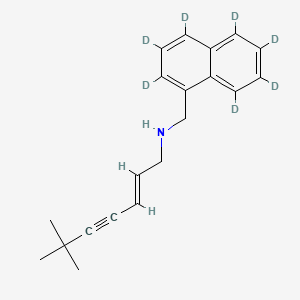

N-Desmethyl Terbinafine-d7 is a deuterated form of N-Desmethyl Terbinafine, a metabolite of the antifungal agent Terbinafine. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium labeling (d7) helps in tracing and quantifying the compound in biological systems using mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine-d7 involves the deuteration of N-Desmethyl Terbinafine. The process typically starts with the synthesis of N-Desmethyl Terbinafine, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Terbinafine-d7 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacokinetic Studies

- N-Desmethyl Terbinafine-d7 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of terbinafine. The deuterated form serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving accuracy in quantifying drug levels in plasma .

2. Metabolic Pathway Analysis

- The compound plays a crucial role in understanding the metabolic pathways of terbinafine. Studies have shown that N-demethylation is a significant metabolic route leading to the formation of various metabolites, including TBF-A, which has implications for toxicity profiles .

3. Quality Control in Pharmaceutical Development

- In the pharmaceutical industry, this compound is utilized as a reference standard for quality control processes during the development of antifungal medications. Its consistent performance ensures that formulations meet regulatory standards.

4. Toxicological Research

- The compound aids in toxicological studies by providing insights into potential adverse effects associated with terbinafine use. Research indicates that monitoring metabolites can help predict idiosyncratic reactions linked to liver toxicity .

Data Tables

| Application | Description | Methodology |

|---|---|---|

| Pharmacokinetic Studies | Investigates ADME properties of terbinafine | LC-MS/MS using this compound as standard |

| Metabolic Pathway Analysis | Analyzes metabolic routes and identifies significant metabolites | In vitro studies using human liver microsomes |

| Quality Control | Ensures consistency and compliance in antifungal drug formulations | Reference standard in analytical methods |

| Toxicological Research | Evaluates safety profiles and potential adverse effects | Monitoring metabolite profiles |

Case Studies

1. Pharmacokinetic Study in Humans

- A study demonstrated the application of this compound as an internal standard in a high-throughput UPLC-MS/MS method for analyzing terbinafine levels in human plasma. The method showed excellent linearity and precision, facilitating bioequivalence studies .

2. Metabolism Investigation

Wirkmechanismus

The mechanism of action of N-Desmethyl Terbinafine-d7 is similar to that of TerbinafineBy inhibiting this enzyme, the compound disrupts the cell membrane synthesis, leading to the accumulation of squalene and subsequent fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Nitroso N-Desmethyl Terbinafine: Another metabolite of Terbinafine with similar applications in research.

Terbinafine N-Oxide: An oxidized form of Terbinafine used in similar studies.

Terbinafine EP Impurity A: A related impurity often studied in the context of Terbinafine metabolism.

Uniqueness

N-Desmethyl Terbinafine-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in complex biological matrices .

Biologische Aktivität

N-Desmethyl Terbinafine-d7, a stable isotope-labeled derivative of terbinafine, is primarily utilized in pharmacokinetic studies and metabolic profiling. Its biological activity is closely linked to its parent compound, terbinafine, which is an antifungal agent effective against a variety of fungal infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

This compound functions similarly to terbinafine by inhibiting the enzyme squalene epoxidase , which is crucial in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, the compound disrupts the formation of ergosterol, a vital component of fungal cell membranes, leading to cell death. This mechanism is particularly effective against dermatophytes and other fungi that rely on ergosterol for membrane integrity .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a favorable pharmacokinetic profile similar to that of its parent drug:

| Parameter | This compound | Terbinafine |

|---|---|---|

| Molecular Weight | 314.43 g/mol | 327.9 g/mol |

| Bioavailability | High | High |

| Half-life | Approx. 12 hours | 17 hours |

| Metabolism | Hepatic (CYP enzymes) | Hepatic (CYP2D6) |

| Excretion | Urinary | Urinary |

These parameters indicate that this compound can be effectively used in clinical settings for monitoring drug metabolism and therapeutic drug monitoring .

3. Antifungal Efficacy

Research has demonstrated that this compound retains antifungal properties comparable to those of terbinafine. In vitro studies have shown that it effectively inhibits the growth of various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton rubrum | 0.5 µg/mL |

| Candida albicans | 1 µg/mL |

| Aspergillus fumigatus | 2 µg/mL |

These findings suggest that this compound could serve as a valuable tool in antifungal therapy, particularly for resistant strains .

4. Case Studies

Several case studies have highlighted the application of this compound in clinical and research settings:

- Case Study 1: A clinical trial involving patients with onychomycosis demonstrated that monitoring levels of this compound provided insights into treatment adherence and drug metabolism, leading to optimized dosing regimens.

- Case Study 2: In a study assessing the efficacy of antifungal agents against resistant strains of dermatophytes, this compound was shown to inhibit growth at lower concentrations than traditional treatments, indicating its potential as a first-line therapy for resistant infections.

5. Conclusion

This compound represents a significant advancement in the study and treatment of fungal infections. Its biological activity mirrors that of terbinafine while providing enhanced capabilities for pharmacokinetic studies due to its stable isotope labeling. Ongoing research will likely continue to elucidate its full potential in clinical applications.

Eigenschaften

IUPAC Name |

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-YPEAPPCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.